molecular formula C14H13ClO2 B8478047 (5-(Benzyloxy)-2-chlorophenyl)methanol

(5-(Benzyloxy)-2-chlorophenyl)methanol

Cat. No.: B8478047
M. Wt: 248.70 g/mol
InChI Key: JRFYTCBQVVUIAF-UHFFFAOYSA-N
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Description

(5-(Benzyloxy)-2-chlorophenyl)methanol is a substituted aromatic alcohol characterized by a chlorinated phenyl ring with a benzyloxy group at the 5-position and a hydroxymethyl (-CH2OH) group at the benzylic position (2-position).

Properties

Molecular Formula

C14H13ClO2

Molecular Weight

248.70 g/mol

IUPAC Name

(2-chloro-5-phenylmethoxyphenyl)methanol

InChI

InChI=1S/C14H13ClO2/c15-14-7-6-13(8-12(14)9-16)17-10-11-4-2-1-3-5-11/h1-8,16H,9-10H2

InChI Key

JRFYTCBQVVUIAF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC2=CC(=C(C=C2)Cl)CO

Origin of Product

United States

Comparison with Similar Compounds

5-(Benzyloxy)-2-(hydroxymethyl)-4H-pyran-4-one (I)

  • Molecular Formula : C13H12O4
  • Key Features : Incorporates a pyran-4-one ring instead of a benzene ring, with a hydroxymethyl group at position 2 and benzyloxy at position 3.
  • Synthesis: Prepared via multi-step reactions using methanol and dimethyl sulfoxide (DMSO) as solvents, with purification by thin-layer chromatography (TLC) in chloroform/methanol .
  • Relevance: Demonstrates the impact of heterocyclic systems (pyranone vs. benzene) on electronic properties and solubility.

(5-(7-Chloroquinolin-4-ylamino)-2-chlorophenyl)methanol

  • Molecular Formula : C16H12Cl2N2O
  • Key Features: Substitution of benzyloxy with a 7-chloroquinolin-4-ylamino group, introducing a nitrogen-containing heterocycle.
  • Synthesis: Achieved via reflux in ethanol with a 97% yield, highlighting efficiency in aminoquinoline coupling reactions .

{2-[(1,3-Benzothiazol-2-yl)methoxy]-5-chlorophenyl}(4-chlorophenyl)methanone

  • Molecular Formula: C21H13Cl2NO2S
  • Key Features: Replaces hydroxymethyl with a methanone group and introduces a benzothiazole ring.
  • Crystallography: Monoclinic crystal system (P21/n) with C–H···N/O/π interactions, influencing solid-state packing and stability .
  • Relevance : Demonstrates how bulkier substituents (benzothiazole) increase molecular weight (414.29 vs. 248.71) and alter solubility.

5-Chloro-2-(4-methoxyphenyl)-1,3-benzothiazole

  • Molecular Formula: C14H10ClNOS
  • Key Features : Methoxyphenyl and benzothiazole groups replace the benzyloxy and hydroxymethyl functionalities.
  • Bioactivity : Benzothiazole derivatives are associated with antimicrobial and anticancer activities .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight Key Functional Groups Synthesis Yield Solubility Characteristics
This compound C14H13ClO2 248.71 Benzyloxy, hydroxymethyl, Cl Not reported Likely polar (methanol)
5-(Benzyloxy)-2-(hydroxymethyl)-4H-pyran-4-one C13H12O4 232.23 Pyranone, hydroxymethyl, benzyloxy Not reported Soluble in CHCl3/MeOH
(5-(7-Chloroquinolin-4-ylamino)-2-chlorophenyl)methanol C16H12Cl2N2O 335.19 Chloroquinoline, hydroxymethyl, Cl 97% Ethanol-soluble
{2-[(Benzothiazol-2-yl)methoxy]-5-chlorophenyl}methanone C21H13Cl2NO2S 414.29 Benzothiazole, methanone, Cl Not reported Low solubility (crystallizes in CHCl3/MeOH)

Key Observations

Substituent Effects: Benzyloxy vs. Methoxy: Benzyloxy groups (as in the target compound) offer steric bulk and lipophilicity compared to methoxy groups (e.g., in 5-Chloro-2-(4-methoxyphenyl)-1,3-benzothiazole) . Hydroxymethyl vs.

Synthetic Efficiency: High-yield reactions (e.g., 97% for the quinoline derivative) suggest that coupling strategies in ethanol or methanol are effective for chlorophenylmethanol derivatives .

Preparation Methods

Reaction Mechanism

This two-step approach involves:

  • Benzylation of 2-chloro-5-hydroxyphenyl methanol using benzyl bromide under basic conditions.

  • Reduction of the intermediate ketone to the final alcohol.

Benzylation Step

  • Reagents : 2-Chloro-5-hydroxyphenyl methanol, benzyl bromide, potassium carbonate (K₂CO₃), acetone.

  • Conditions : Reflux at 60°C for 12–18 hours.

  • Yield : 75–82%.

Reduction Step

  • Reagents : Sodium borohydride (NaBH₄), methanol.

  • Conditions : Room temperature, 4–6 hours.

  • Yield : 85–90%.

Optimization Insights

  • Solvent polarity : Acetone outperforms DMF due to reduced side reactions.

  • Base selection : K₂CO₃ minimizes hydrolysis compared to NaOH.

Sulfonation and Reduction Pathway

Synthetic Route

Developed in patent WO2012073249A1, this method involves:

  • Sulfonation of 3-(benzyloxy)benzene to form a sulfonyl chloride.

  • Reduction using zinc in acidic conditions.

Sulfonation Step

  • Reagents : 3-(Benzyloxy)benzene, chlorosulfonic acid.

  • Conditions : 0–5°C, followed by gradual warming to 60–65°C.

  • Yield : 70–75%.

Reduction Step

  • Reagents : Zinc dust, hydrochloric acid (HCl), isopropanol.

  • Conditions : Reflux for 6–8 hours, pH adjustment to alkaline post-reduction.

  • Yield : 68–72%.

Key Data

ParameterValueSource
Sulfonation Temp60–65°C
Reduction Time6–8 hours
Final Purity (NMR)>98%

Ultrasonic-Assisted Synthesis

Methodology

This approach leverages ultrasonic irradiation to accelerate reaction kinetics.

Single-Step Benzylation

  • Reagents : 2-Chloro-5-hydroxyphenyl methanol, benzyl chloride, K₂CO₃, DMF.

  • Conditions : Ultrasonic processor (40 kHz), 4 hours.

  • Yield : 88–92%.

Advantages Over Conventional Methods

  • Time reduction : 4 hours vs. 20–28 hours for stirred reactions.

  • Energy efficiency : Lower thermal footprint due to cavitation effects.

Comparative Analysis of Methods

Yield and Efficiency

MethodAverage YieldTime Required
Nucleophilic Substitution80%18–24 hours
Sulfonation-Reduction70%14–16 hours
Ultrasonic-Assisted90%4 hours

Cost and Scalability

  • Nucleophilic Substitution : Low-cost reagents but requires stringent pH control.

  • Sulfonation-Reduction : High zinc consumption limits industrial scalability.

  • Ultrasonic-Assisted : Optimal for lab-scale but requires specialized equipment.

Characterization and Quality Control

Spectroscopic Data

  • ¹H NMR (DMSO-d₆) : δ 5.1 (s, 2H, CH₂), 6.9–7.46 (m, 9H, aromatic), 4.6 (s, 1H, OH).

  • ¹³C NMR : δ 70.2 (CH₂), 128.8–136.2 (aromatic), 157.1 (C-O).

Chromatographic Purity

  • HPLC : >97% purity using C18 column, 70:30 acetonitrile/water.

Industrial-Scale Considerations

Process Optimization

  • Catalyst recycling : Zinc recovery in sulfonation methods reduces waste.

  • Solvent selection : Isopropanol in reduction steps aids in product crystallization .

Q & A

Basic: What are the standard synthetic routes for (5-(Benzyloxy)-2-chlorophenyl)methanol, and what purification techniques are recommended?

Answer:
The synthesis typically involves benzyl protection of a phenolic hydroxyl group followed by chlorination and reduction steps. A common approach includes:

Benzylation : Reaction of 2-chloro-5-hydroxyphenylmethanol with benzyl bromide in the presence of a base (e.g., K₂CO₃) to introduce the benzyloxy group .

Purification : Column chromatography (silica gel, ethyl acetate/hexane eluent) is preferred due to the compound’s moderate polarity. Recrystallization from methanol or ethanol may further enhance purity .

Quality Control : Purity is confirmed via HPLC (>95%) and ¹H/¹³C NMR to verify substitution patterns .

Basic: How is this compound structurally characterized in research settings?

Answer:
Characterization employs:

  • Spectroscopy :
    • ¹H NMR : Peaks at δ 4.6–5.1 ppm (benzyloxy –CH₂–), δ 7.2–7.5 ppm (aromatic protons), and δ 2.5–3.0 ppm (hydroxymethyl group) .
    • IR : Stretching vibrations for –OH (~3200–3400 cm⁻¹) and C–O–C (~1250 cm⁻¹) .
  • Chromatography : Reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) to assess purity .
  • Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular ion [M+H]⁺ .

Advanced: How can reaction conditions be optimized to improve the synthetic yield of this compound?

Answer:
Key optimization strategies include:

  • Catalyst Selection : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance benzylation efficiency .
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates, reducing side reactions .
  • Temperature Control : Maintaining 60–80°C during benzylation minimizes byproduct formation .
  • Workup : Neutralization with dilute HCl post-reaction prevents degradation of the hydroxymethyl group .

Advanced: How should researchers resolve contradictory kinetic data in enzyme inhibition studies involving this compound?

Answer:
Contradictions in VmaxV_{max} or KmK_m values may arise from:

  • Experimental Variability : Standardize enzyme sources (e.g., recombinant vs. tissue-extracted) and buffer conditions (pH 7.4, 25°C) .
  • Substrate Purity : Confirm compound purity via HPLC to exclude inhibitory contaminants .
  • Data Normalization : Use internal controls (e.g., known inhibitors like allopurinol) to calibrate assay systems .
  • Statistical Validation : Apply Michaelis-Menten curve fitting with software (e.g., GraphPad Prism) to minimize human error .

Basic: What role does this compound play in medicinal chemistry research?

Answer:
It serves as:

  • Synthetic Intermediate : Key precursor for antipsychotic or antiviral agents via further functionalization (e.g., oxidation to ketones or coupling reactions) .
  • Enzyme Substrate : Used in assays to study cytochrome P450 isoforms or hydrolases, leveraging its hydroxymethyl group for metabolic profiling .
  • Structure-Activity Relationship (SAR) Studies : Modifying the benzyloxy or chlorophenyl groups helps elucidate pharmacophore requirements .

Advanced: How do substituent electronic effects influence the reactivity of this compound in nucleophilic substitutions?

Answer:

  • Chlorine’s Electron-Withdrawing Effect : Activates the aromatic ring for electrophilic attack at the para position, directing substitutions to C-4 .
  • Benzyloxy Group : Acts as an electron-donating group, stabilizing intermediates in SNAr reactions but may sterically hinder bulky nucleophiles .
  • Hydroxymethyl Reactivity : Susceptible to oxidation (e.g., MnO₂) to aldehydes or protection (e.g., TBDMS-Cl) for further functionalization .

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